N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
“N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride” is a chemical compound. It contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles have been found to have diverse biological activities and are part of many drugs and useful compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzothiazoles can be synthesized from simple commercially available building blocks . The synthesis often involves a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis
The molecular structure of this compound would include a benzothiazole ring, a benzamide group, and a dimethylamino propyl group. The benzothiazole ring and benzamide group are likely to contribute to the compound’s biological activity .Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, closely related to the queried compound, have been investigated for their corrosion inhibiting effects on steel in acidic environments. These studies highlight the potential application of such compounds in protecting metal surfaces against corrosion, which is crucial for extending the lifespan of metal-based structures and components in various industrial settings (Hu et al., 2016).
Anticancer Activity
Research has been conducted on benzothiazole derivatives for their anticancer properties. One study synthesized substituted benzamides, which were evaluated against several cancer cell lines, showing moderate to excellent anticancer activity. This indicates the potential therapeutic applications of such compounds in cancer treatment (Ravinaik et al., 2021).
Analgesic and Anti-Inflammatory Agents
Novel compounds derived from benzothiazole have been synthesized and assessed for their analgesic and anti-inflammatory properties. Such studies suggest the potential use of benzothiazole derivatives in developing new pain relief and anti-inflammatory medications (Abu‐Hashem et al., 2020).
Central Nervous System Agents
Benzothiazole derivatives have also been explored for their potential as central nervous system agents, particularly in treating depression and other neurological conditions. These studies provide insights into the design of new drugs targeting neurological pathways (Martin et al., 1981).
Antimicrobial and Anticancer Evaluation
Another area of research involves synthesizing thiazolidinone derivatives, which have shown promising antimicrobial and anticancer activities in vitro. Such findings indicate the potential for developing new antimicrobial and anticancer agents based on benzothiazole derivatives (Deep et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclooxygenase-1 (COX-1) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with COX-1 enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1, the compound prevents the production of prostaglandins from arachidonic acid . This results in a decrease in inflammation and pain.
Pharmacokinetics
Similar compounds are known to be water-soluble and can undergo radical polymerization and cross-linking reactions . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of COX-1 enzymes leads to a decrease in the production of prostaglandins . This results in a reduction in inflammation and pain, as prostaglandins are key mediators of these processes .
Action Environment
Environmental factors such as pH can influence the action of this compound . The presence of a dimethylamino group in the compound provides pH responsiveness, which may affect its stability and efficacy .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S.ClH/c1-15-8-9-17-20(12-15)31-23(24-17)26(11-7-10-25(2)3)22(27)16-13-18(28-4)21(30-6)19(14-16)29-5;/h8-9,12-14H,7,10-11H2,1-6H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWWPLDGPFHCKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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